molecular formula C18H17FN2O3 B268828 2-fluoro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

2-fluoro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B268828
M. Wt: 328.3 g/mol
InChI Key: PRCZXDATIMXUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as FMOC-L-3,4-F-Phe-OH is a chemical compound that has been widely used in scientific research. It is a derivative of benzamide and is commonly used as a building block in the synthesis of peptides and other organic compounds. In

Mechanism of Action

The mechanism of action of 2-fluoro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide-Phe-OH is not well understood. However, it is believed to act as a competitive inhibitor of enzymes and proteins that play a role in various biological processes. Its ability to bind to specific targets makes it a valuable tool in the study of protein-protein interactions and enzyme kinetics.
Biochemical and Physiological Effects:
2-fluoro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide-Phe-OH has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including proteases and kinases. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-fluoro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide-Phe-OH in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, its use is limited by its specificity for certain targets, and its mechanism of action is not well understood.

Future Directions

There are several future directions for the use of 2-fluoro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide-Phe-OH in scientific research. One area of interest is the development of new drugs that target specific enzymes and proteins. Another area of interest is the study of protein-protein interactions and enzyme kinetics, which could lead to the development of new therapies for a range of diseases. Finally, the synthesis of new derivatives of 2-fluoro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide-Phe-OH could lead to the development of more potent and specific inhibitors.

Synthesis Methods

The synthesis of 2-fluoro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide-Phe-OH involves the reaction of 2-fluorobenzoyl chloride with 3-(4-morpholinylcarbonyl)phenylalanine in the presence of a base such as triethylamine. The resulting product is then treated with FMOC-OSu to form the final compound. This method has been reported to yield high purity and high yield of 2-fluoro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide-Phe-OH.

Scientific Research Applications

2-fluoro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide-Phe-OH has been widely used in scientific research as a building block in the synthesis of peptides and other organic compounds. It is commonly used in the development of new drugs, as well as in the study of protein-protein interactions and enzyme kinetics. Its unique structure and properties make it an important tool in the field of medicinal chemistry.

properties

Product Name

2-fluoro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Molecular Formula

C18H17FN2O3

Molecular Weight

328.3 g/mol

IUPAC Name

2-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C18H17FN2O3/c19-16-7-2-1-6-15(16)17(22)20-14-5-3-4-13(12-14)18(23)21-8-10-24-11-9-21/h1-7,12H,8-11H2,(H,20,22)

InChI Key

PRCZXDATIMXUFE-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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